molecular formula C19H13F2N5O2 B2529150 3,4-difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 900008-00-6

3,4-difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2529150
CAS No.: 900008-00-6
M. Wt: 381.343
InChI Key: PNUQCCAGBJQHMS-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic organic compound characterized by its complex structure, which includes difluorobenzamide and pyrazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyrimidine ring system.

    Introduction of the p-Tolyl Group: The p-tolyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.

    Attachment of the Difluorobenzamide Moiety: The final step involves the acylation of the pyrazolopyrimidine intermediate with 3,4-difluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, 3,4-difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs for treating various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of these targets and thereby exerting its biological effects. The pathways involved often include inhibition of specific signaling cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzamide: Shares the difluorobenzamide moiety but lacks the pyrazolopyrimidine structure.

    N-(4-Oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide: Similar structure but without the difluoro groups.

Uniqueness

The uniqueness of 3,4-difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide lies in its combined structural features, which confer specific chemical and biological properties. The presence of both difluoro and pyrazolopyrimidine moieties enhances its reactivity and potential as a versatile compound in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3,4-difluoro-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N5O2/c1-11-2-5-13(6-3-11)26-17-14(9-23-26)19(28)25(10-22-17)24-18(27)12-4-7-15(20)16(21)8-12/h2-10H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUQCCAGBJQHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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